SB203580 is a synthetic compound widely employed in scientific research as a selective inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically the α and β isoforms [, ]. It has played a significant role in elucidating the functions of p38 MAPKs in various cellular processes, including inflammation, apoptosis, cell differentiation, and signal transduction [, ].
Mechanism of Action
SB203580 competitively binds to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation and activation of downstream targets [, ]. This inhibition is highly selective for the α and β isoforms, with minimal effect on other kinases [, ]. It's important to note that while SB203580 is a potent p38 MAPK inhibitor, it can also inhibit other kinases at higher concentrations, necessitating careful experimental design and interpretation of results [].
Applications
Inflammation and Immune Response:
Investigating the role of p38 MAPK in inflammatory bowel disease: SB203580 has been used to demonstrate the involvement of p38 MAPK in inflammatory responses associated with ulcerative colitis, suggesting it as a potential therapeutic target [].
Examining the role of p38 MAPK in the production of pro-inflammatory cytokines: Studies have shown that SB203580 can inhibit the production of cytokines like TNF-α and IL-1β in various cell types, including macrophages, neutrophils, and mast cells, highlighting the importance of p38 MAPK in inflammatory signaling [, , , , , , , ].
Evaluating the efficacy of SB203580 in attenuating acute lung injury: Research utilizing SB203580 has demonstrated its potential in mitigating acute lung injury associated with various conditions, such as trauma-hemorrhagic shock and severe acute pancreatitis, by reducing inflammation and pulmonary microvascular permeability [, ].
Apoptosis and Cell Survival:
Studying the role of p38 MAPK in apoptosis of various cell types: SB203580 has been employed to explore the contribution of p38 MAPK to apoptosis in diverse cell types, including cardiomyocytes, liver cells, renal tubular epithelial cells, and neutrophils [, , , ].
Investigating the potential of SB203580 in promoting apoptosis of cancer cells: Research has shown that SB203580 can enhance the apoptosis of human lung adenocarcinoma cells induced by resveratrol, suggesting a possible combination therapeutic strategy for cancer treatment [].
Cellular Processes and Signaling Pathways:
Elucidating the role of p38 MAPK in glucose transport: SB203580 has been instrumental in demonstrating that p38 MAPK plays a critical role in insulin-stimulated glucose transport, independent of glucose transporter translocation, suggesting a separate signaling pathway for transporter activation [].
Exploring the involvement of p38 MAPK in cell invasion and motility: Studies utilizing SB203580 have shown that p38 MAPK activity is essential for cell invasion and motility in various contexts, including parasitic infection and cancer metastasis [, ].
Investigating the role of p38 MAPK in autophagy: SB203580 has been used to demonstrate the involvement of p38 MAPK in regulating autophagy in various cell types, including hippocampal neurons and blood-derived dendritic cells [, ].
Organ-Specific Effects:
Studying the impact of SB203580 on myocardial ischemia-reperfusion injury: Research has shown that SB203580 can influence myocardial ischemia-reperfusion injury by modulating the p38 MAPK pathway, potentially affecting the outcome of this condition [, , , ].
Investigating the effects of SB203580 on blood-testis barrier integrity: Studies have demonstrated that SB203580 can help protect the blood-testis barrier from cadmium-induced damage, highlighting the role of p38 MAPK in maintaining barrier function [].
Exploring the potential of SB203580 in ameliorating cisplatin-induced acute kidney injury: Research utilizing SB203580 has shown its potential in protecting against cisplatin-induced kidney injury, suggesting the involvement of p38 MAPK in this pathology [].
Future Directions
Investigating the potential of SB203580 in modulating the gut microbiome, as emerging evidence suggests a link between p38 MAPK activity and gut microbiota composition, which could have implications for inflammatory bowel disease and other conditions [].
Related Compounds
SB202474
Compound Description: SB202474 is an inactive analog of SB203580 [].
Carbon Tetrachloride
Compound Description: Carbon tetrachloride (CCl4) is a chemical compound that was used in combination with other factors to induce cirrhosis and portal hypertension in rats [].
Simvastatin
Compound Description: Simvastatin is a member of the statin family of drugs, which are commonly used to lower cholesterol levels in the blood []. It is a competitive inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis.
SP600125
Compound Description: SP600125 is a selective inhibitor of c-Jun N-terminal kinase (JNK), another member of the MAPK family [, , ].
Relevance: SP600125 is often used in conjunction with SB203580 to study the distinct roles of JNK and p38 MAPK pathways in various cellular processes []. In research related to Eimeria tenella infection, both SP600125 and SB203580 were tested for their effects on parasite invasion of epithelial cells. SB203580 showed a more significant inhibitory effect, indicating a more prominent role of the p38 MAPK pathway in E. tenella invasion compared to JNK [].
PD98059
Compound Description: PD98059 is a selective inhibitor of mitogen-activated protein kinase kinase (MEK), which is an upstream activator of extracellular signal-regulated kinases (ERKs) [, , ].
Relevance: PD98059 is another tool used alongside SB203580 to dissect the individual contributions of different MAPK pathways []. Similar to SP600125, PD98059 was used in studies of Eimeria tenella invasion, and its effect on cell invasion was less pronounced compared to SB203580 []. This suggests that ERK signaling might play a less significant role compared to p38 MAPK in E. tenella host cell invasion.
U0126
Compound Description: U0126 is a highly selective inhibitor of both MEK1 and MEK2, which are dual-specificity kinases involved in the activation of ERK1/2 [, ].
Relevance: In the context of research associated with SB203580, U0126 was used alongside SB203580 to investigate the role of the ERK signaling pathway []. Researchers found that U0126, similar to SB203580, influenced transepithelial resistance in MDCK cells, suggesting a potential interaction between the p38 MAPK and ERK signaling pathways in regulating epithelial barrier function [].
Anisomycin
Compound Description: Anisomycin is a potent activator of p38 MAPK and JNK [].
Lipopolysaccharide (LPS)
Compound Description: Lipopolysaccharide (LPS) is a large molecule found in the outer membrane of Gram-negative bacteria [, , ]. It is a potent activator of the immune system and triggers the release of inflammatory mediators.
Relevance: LPS plays a significant role in inflammation research related to SB203580. It is commonly used to induce inflammatory responses in cells and animal models. Studies have demonstrated that pretreatment with SB203580 effectively attenuates the inflammatory effects of LPS. For instance, SB203580 inhibited the LPS-induced upregulation of ICAM-1 expression in human umbilical vein endothelial cells (HUVECs) []. This suggests that inhibiting p38 MAPK with SB203580 could have potential therapeutic benefits in managing inflammatory conditions.
Tumor Necrosis Factor-alpha (TNF-α)
Compound Description: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine involved in various inflammatory and immune responses [, , , , , , , , , ].
Relevance: TNF-α is frequently used alongside SB203580 in research to understand the role of p38 MAPK in inflammatory diseases. Several studies demonstrated that SB203580 could inhibit the production and signaling of TNF-α, thereby reducing inflammation. For example, in a study exploring the effects of ulinastatin on myocardial ischemia-reperfusion injury, SB203580 was used to investigate the role of the p38 MAPK pathway in mediating the protective effects of ulinastatin []. The study found that SB203580 reversed the beneficial effects of ulinastatin, indicating the involvement of p38 MAPK in the process.
Interleukin-1 beta (IL-1β)
Compound Description: Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine involved in the acute phase of the inflammatory response [, , , , , ].
Astragalus Polysaccharide (APS)
Compound Description: Astragalus polysaccharide (APS) is a natural compound extracted from the roots of the Astragalus membranaceus plant [, ]. It is known for its immunomodulatory and anti-inflammatory properties.
Relevance: APS has been studied in combination with SB203580 for its potential in alleviating myocardial ischemia-reperfusion injury []. The combined use of APS and SB203580 demonstrated synergistic effects, effectively reducing myocardial damage. The study revealed that this combination could inhibit the p38 pathway by downregulating ICAM-1 and VCAM-1 expression, thus contributing to protection against ischemia-reperfusion injury [].
Sodium Taurocholate
Compound Description: Sodium taurocholate is a bile salt commonly used to induce experimental models of acute pancreatitis, including severe acute pancreatitis (SAP) [, ].
Interleukin-6 (IL-6)
Compound Description: Interleukin-6 (IL-6) is a pleiotropic cytokine involved in various physiological and pathological processes, including inflammation and immune regulation [, , , , , ].
Relevance: IL-6 is frequently measured in studies related to SB203580 to understand the inflammatory response and the effect of p38 MAPK inhibition. For example, researchers examining the impact of SB203580 on acute lung injury in rats found that SB203580 significantly reduced the levels of IL-6, demonstrating its anti-inflammatory properties [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Water soluble, cell-permeable p38 MAPK inhibitor. Shows selectivity over many other kinases but also shown to have some inhibitory activity against GAK, CK1, RIP2 c-Raf and GSK3. Mitogen-activated protein kinases (MAPKs) mediate signal transduction from cell surface receptors to the nucleus and are classified into various subtypes. p38 MAPK is activated by environmental stresses and inflammatory cytokines and is critical for normal immune and inflammatory responses as it regulates the expression of many cytokines, transcription factors, and cell surface receptors. p38 MAPK activity in heat-shocked HeLa cells and osmotically stressed PC12 cells is inhibited by SB 203580 with an IC50 value of 0.6 µM. SB 203580 also prevents the activation of PKB/Akt by inhibiting phosphoinositide-dependent protein kinase 1 (PDK1) at IC50 values of 3-5 µM. SB 203580 (hydrochloride) has a formulation with greater solubility in organic solvents than standard SB 203580.
Rohitukine is an anti-cancer agent. It acts through gastrin antagonism and H(+) K (+)-ATPase inhibition to modulate apoptosis pathways. Rohitukine ia an antidyslipidemic, antiadipogenic, gastroprotective, antifertility, and antileishmanial compound.
Rogletimide is an orally active aminoglutethimide derivative with potential antineoplastic activity. Rogletimide reversibly inhibits the activity of aromatase, a cytochrome P450 family enzyme found in many tissues and the key enzyme in the oxidative aromatization process of androgens to estrogens. In estrogen-dependent cancers, the inhibition of aromatase by this agent leads to a reduction in the synthesis of estrogen, thereby inhibiting estrogen-mediated signal transduction and consequently reducing tumor cell growth. In addition, rogletimide also inhibits enzymes that catalyzing conversion of cholesterol to corticosteroids.
Rolicyclidine is pyrrolidine in which the hydrogen attached to the nitrogen is substituted by a 1-phenylcyclohex-1-yl group. It has a role as a hallucinogen, a NMDA receptor antagonist and a general anaesthetic. It is a tertiary amine and a member of pyrrolidines. Rolicyclidine (PCPy) is classified as a dissociative anesthetic agent. It also has hallucinogenic and sedative properties. Because of its pharmacodynamic similarity to the drug phencyclidine (PCP), rolicyclidine was added to the Schedule I list of illegal drugs in the USA in the 1970s.
Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. Rolapitant therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice. Rolapitant is an azaspiro compound that is 1,7-diazaspiro[4.5]decan-2-one carrying additional phenyl and 1-{[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl substituents at position 8. Used (in the form of the hydrochloride hydrate) for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy. It has a role as an antiemetic and a neurokinin-1 receptor antagonist. It is an ether, an azaspiro compound, a member of pyrrolidin-2-ones, a member of piperidines and an organofluorine compound. It is a conjugate base of a rolapitant(1+). Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults. Delayed-phase CINV typically occurs >24 hours after chemotherapy treatment and is principally mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration. Neurokinin-1 is also known as Tachykinin Receptor 1 (TACR1), Neurokinin 1 Receptor (NK1R), and Substance P Receptor (SPR). By blocking Substance P from interacting with NK-1 receptors in the gut and the central nervous system, rolapitant prevents late-phase CINV. Unlike other available NK-1 receptor antagonists, rolapitant is not an inhibitor of Cytochrome P450 enzyme CYP3A4 and has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy.
Rolapitant hydrochloride hydrate is a hydrate that is the monohydrate form of rolapitant hydrochloride. Used for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy. It has a role as an antiemetic and a neurokinin-1 receptor antagonist. It contains a rolapitant hydrochloride (anhydrous). Rolapitant Hydrochloride is the hydrochloride salt form of rolapitant, an orally bioavailable, centrally-acting, selective, neurokinin 1 receptor (NK1-receptor) antagonist with potential antiemetic activity. Upon oral administration, rolapitant competitively binds to and blocks the activity of the NK1-receptor in the central nervous system, thereby inhibiting the binding of the endogenous ligand, substance P (SP). This may prevent both SP-induced emesis and chemotherapy-induced nausea and vomiting (CINV). The interaction of SP with the NK1-receptor plays a key role in the induction of nausea and vomiting caused by emetogenic cancer chemotherapy. Compared to other NK1-receptor antagonists, rolapitant has both a more rapid onset of action and a much longer half-life. See also: Rolapitant (has active moiety).